2-Isopropoxyethyl ylphenyl)acetamide

Description

The compound 2-(4-isopropylphenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide (CAS: 714204-28-1) is a substituted acetamide derivative featuring a phenoxyacetamide backbone with dual isopropyl groups and a sulfonamide moiety. Its molecular formula is C₂₁H₂₈N₂O₄S, with a molecular weight of 428.5 g/mol . This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide inhibitors.

Properties

Molecular Formula |

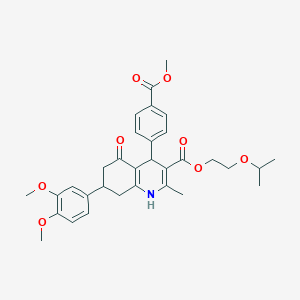

C32H37NO8 |

|---|---|

Molecular Weight |

563.6g/mol |

IUPAC Name |

2-propan-2-yloxyethyl 7-(3,4-dimethoxyphenyl)-4-(4-methoxycarbonylphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C32H37NO8/c1-18(2)40-13-14-41-32(36)28-19(3)33-24-15-23(22-11-12-26(37-4)27(17-22)38-5)16-25(34)30(24)29(28)20-7-9-21(10-8-20)31(35)39-6/h7-12,17-18,23,29,33H,13-16H2,1-6H3 |

InChI Key |

PKRKTNPKYXZVSU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C(=O)OC)C(=O)OCCOC(C)C |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C(=O)OC)C(=O)OCCOC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(4-isopropylphenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide with analogous compounds:

Functional Group Impact on Properties

The bromo substituent in 2-Bromo-N-(2-isopropoxyphenyl)acetamide increases molecular weight and may confer electrophilic reactivity, useful in cross-coupling reactions .

Hydrogen-Bonding and Solubility: The sulfonamide moiety in the target compound introduces hydrogen-bond donor/acceptor sites, likely reducing aqueous solubility compared to acetaminophen but increasing affinity for biological targets like carbonic anhydrase . Mercapto groups (e.g., in 2-Mercapto-N-[4-(phenylamino)phenyl]acetamide) increase reactivity with metal ions but reduce stability in oxidative environments .

Thermal Stability: Acetamide derivatives with bulky substituents (e.g., isopropylphenoxy) exhibit higher melting points due to restricted molecular motion, as seen in the target compound versus unsubstituted acetamide (mp: 81°C) .

Spectroscopic and Analytical Data

- FT-IR Analysis : Acetamide derivatives with sulfonamide groups (target compound) show characteristic peaks for S=O stretching (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹), distinct from the C-Br stretch (~600 cm⁻¹) in brominated analogs .

- Cyclic Voltammetry : Sulfonamide-containing compounds often exhibit redox activity due to electron-withdrawing effects, whereas mercapto derivatives show oxidation peaks corresponding to thiol groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.